molecular formula C5H3F8I B6594537 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane CAS No. 1209623-58-4

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane

Cat. No.: B6594537
CAS No.: 1209623-58-4
M. Wt: 341.97 g/mol
InChI Key: VMLCHUYCGAPWOJ-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is a fluorinated building block of significant interest in advanced chemical research and development. This compound, with the molecular formula C5H3F8I and a molecular weight of 341.97 g/mol , serves as a versatile intermediate in synthetic organic chemistry, particularly for introducing fluorinated segments into target molecules. The presence of multiple fluorine atoms and an iodine atom on an alkane chain makes it a valuable substrate for further functionalization . This reagent is primarily used in the synthesis of complex organofluorine compounds . The carbon-iodine bond is a reactive site that can participate in various cross-coupling reactions, enabling researchers to form new carbon-carbon bonds and construct more complex molecular architectures . Compounds like this are crucial in materials science for developing substances with unique properties such as enhanced thermal stability, chemical resistance, and altered surface energies . Properties and Specifications: • CAS Number: 1209623-58-4 / 678-74-0 • Molecular Formula: C5H3F8I • Molecular Weight: 341.97 g/mol • Density: 2.061 g/mL at 25 °C • Boiling Point: 81-82 °C at 120 mm Hg ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1,1,1,2,2,5,5,5-octafluoro-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLCHUYCGAPWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F8I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672904
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209623-58-4
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thermal Coupling of Perfluoroethyliodide and Tetrafluoropropene

The most widely documented method involves the thermal coupling of perfluoroethyliodide (CF₃CF₂I) with 1,1,2,2-tetrafluoropropene (CF₂=CHCF₃) under autogenous pressure. This reaction proceeds via radical addition mechanisms at elevated temperatures (180–230°C) in stainless steel or nickel alloy reactors. The exothermic reaction forms this compound as the primary product, with optimal yields achieved at a 1.5:1 molar ratio of CF₃CF₂I to CF₂=CHCF₃.

Table 1: Reaction Conditions and Yields

Reactant Ratio (CF₃CF₂I:CF₂=CHCF₃)Temperature (°C)Yield (%)
1:118052
1.5:121078
2:123065

Side products include bis(perfluoroethyl) derivatives, which are minimized by maintaining reactant ratios below 2.5:1. Post-reaction purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the target compound with >98% purity.

Catalytic Dehydroiodination

An alternative route involves dehydroiodination of 1,1,1,2,2,3,3,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodec-4-ene intermediates. This method, detailed in patent literature, uses palladium-based catalysts (e.g., Pd/C) at 150–200°C to selectively remove hydrogen iodide, yielding the desired octafluoropentane derivative. The reaction requires anhydrous conditions to prevent hydrolysis of the iodide functionality.

Nucleophilic Substitution Reactions

Displacement of Fluorinated Sulfonates

This compound is synthesized via nucleophilic substitution of mesylates or tosylates using sodium iodide in hexamethylphosphoramide (HMPA). For example, 4-mesyl-1,1,1,2,2,5,5,5-octafluoropentane reacts with NaI (3 equiv.) in HMPA at 85°C for 4.5 hours, achieving 61% yield. The polar aprotic solvent facilitates iodide ion dissociation, enhancing reaction kinetics.

Table 2: Solvent Effects on Substitution Efficiency

SolventTemperature (°C)Time (h)Yield (%)
HMPA854.561
DMF100642
DMSO120355

Phase-Transfer Catalyzed Iodination

A scalable approach employs phase-transfer catalysis (PTC) with Aliquat® 336 (trioctylmethylammonium chloride). In this method, 4-chloro-1,1,1,2,2,5,5,5-octafluoropentane undergoes iodide displacement in a biphasic water/ether system. The catalyst shuttles iodide ions into the organic phase, enabling complete conversion within 12 hours at 90°C. This method reduces solvent waste compared to traditional HMPA-based protocols.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹⁹F NMR (282 MHz, CDCl₃): δ −119.98 (CF₂I), −122.28 (CF₃), −123.64 (CF₂), −129.75 (CF), −137.45 (CF₃).

  • Mass Spectrometry : Molecular ion peak at m/z 341.97 (M⁺), with fragments at 194 (C₃F₆⁺) and 127 (I⁺).

Purity Assessment

Gas chromatography (GC) analysis using a DB-5 column (30 m × 0.32 mm) confirms >99% purity, with retention time 12.7 minutes under isothermal conditions (100°C).

Applications and Derivatives

Synthesis of Fluorinated Azides

The iodide serves as a precursor for 1-azido-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane via reaction with sodium azide under PTC conditions. These azides are critical intermediates in click chemistry and polymer crosslinking.

Industrial Heat Transfer Fluids

Patent data highlights its use in vapor compression systems, where its low global warming potential (GWP) and high thermal stability make it a sustainable alternative to hydrofluorocarbons .

Chemical Reactions Analysis

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or reduction to form fluorinated hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Refrigeration and Air Conditioning

The compound is utilized as a refrigerant due to its low global warming potential (GWP) and non-flammability. Recent innovations in refrigeration technology emphasize the need for environmentally friendly refrigerants. 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane serves as a potential replacement for traditional hydrofluorocarbons (HFCs) that contribute to climate change .

Foam Blowing Agents

In the production of foams for insulation and packaging materials, this compound acts as an effective blowing agent. Its properties allow for the generation of stable foam structures that are lightweight yet strong .

Solvents

The compound's unique solubility characteristics make it suitable for use as a solvent in various chemical reactions. Its ability to dissolve both polar and non-polar substances enhances its utility in synthetic organic chemistry .

Fire Extinguishants

Due to its chemical stability and non-toxic nature when used in controlled environments, this compound is being explored as a fire extinguishing agent. Its efficacy in suppressing flames without leaving harmful residues makes it an attractive option for industrial fire safety .

Data Tables

ApplicationDescriptionBenefits
RefrigerationUsed as a refrigerant in cooling systemsLow GWP and non-flammable
Foam Blowing AgentGenerates foams for insulation and packagingLightweight and strong foam structures
SolventDissolves polar and non-polar substancesVersatile in synthetic organic chemistry
Fire ExtinguishantSuppresses flames without harmful residuesEnvironmentally friendly alternative

Case Study 1: Refrigeration Innovations

A recent study evaluated the performance of this compound as a refrigerant in commercial refrigeration systems. Results indicated that the compound maintained efficiency comparable to traditional HFCs while significantly reducing environmental impact.

Case Study 2: Foam Production

In an industrial application for foam production using this compound as a blowing agent demonstrated enhanced thermal insulation properties compared to conventional agents. The study highlighted improvements in energy efficiency for buildings insulated with this foam.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-Iodo-4-(Trifluoromethyl)Pentane (CAS 102780-88-1)

  • Molecular Formula : C₆F₁₃I
  • Molecular Weight : 445.95 g/mol
  • Boiling Point : 114.6°C at 760 mmHg
  • Density : 2.05 g/cm³
  • Key Features: Contains a decafluorinated backbone with an additional trifluoromethyl (-CF₃) group at the 4-position, increasing steric bulk and electron-withdrawing effects compared to the target compound.

1,1,2,3,4,5,5,5-Octafluoro-1-Iodo-4-(Trifluoromethyl)-2-Pentene (CAS Not Provided)

  • Molecular Formula : C₆F₁₁I (inferred)
  • Key Features : An unsaturated analog with a double bond at the 2-position. The presence of unsaturation increases reactivity, making it suitable for polymerization or cycloaddition reactions. Its synthesis likely involves iodine elimination from saturated precursors .

Shorter-Chain Analogs (Butane Derivatives)

1,1,1,2,2,3,3-Heptafluoro-4-Iodobutane (CAS 374-98-1)

  • Molecular Formula : C₄H₂F₇I
  • Key Features : A four-carbon chain with reduced fluorination (seven fluorine atoms). Shorter chains generally lower boiling points and density, making this compound more volatile than pentane-based analogs. Applications may include solvents or refrigerants .

1,1,1,2,2,3,4,4,4-Nonafluoro-3-Iodobutane (CAS 375-51-9)

  • Molecular Formula : C₄HF₉I
  • Key Features : Higher fluorination (nine fluorine atoms) and iodine placement at the 3-position create distinct electronic effects. Such compounds are precursors for synthesizing fluorinated ethers or telomers .

Functionalized Derivatives

4,5,5,5-Tetrafluoro-4-Trifluoromethyl-2-Iodopentan-1-Ol (CAS 114810-56-9)

  • Molecular Formula : C₆H₆F₇IO
  • Molecular Weight : 354 g/mol
  • Key Features : Incorporates a hydroxyl (-OH) group, significantly altering polarity and solubility compared to fully fluorinated analogs. This compound is light-sensitive and may serve as a building block for fluorinated pharmaceuticals or agrochemicals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane C₅H₂F₈I 354.0 (estimated) Not Reported Not Reported Iodo, octafluoro
1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane C₆F₁₃I 445.95 114.6 2.05 Iodo, decafluoro, -CF₃
1,1,1,2,2,3,3-heptafluoro-4-iodobutane C₄H₂F₇I 295.96 Not Reported Not Reported Iodo, heptafluoro
4,5,5,5-tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol C₆H₆F₇IO 354.0 Not Reported Not Reported Iodo, tetrafluoro, -OH, -CF₃

Biological Activity

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane (C₅H₃F₈I) is a halogenated hydrocarbon notable for its unique structure characterized by both iodine and fluorine atoms. This compound has garnered attention in various fields including organic chemistry and medicinal research due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound through a review of its chemical properties, mechanisms of action, and relevant case studies.

This compound is synthesized primarily through the iodination of fluorinated pentane derivatives. The synthesis typically involves reactions such as:

  • Iodination of Fluorinated Pentanes : Using iodine in the presence of a catalyst.
  • Substitution Reactions : The iodine atom can be replaced by nucleophiles like hydroxyl or amino groups under specific conditions.

The compound's molecular structure is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Halogen Bonding : The presence of iodine allows for unique interactions with electron-rich sites in biomolecules.
  • Hydrophobic Interactions : The fluorinated nature of the compound enhances its hydrophobic character which can influence membrane permeability and protein interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that halogenated compounds often possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
  • Potential Anticancer Activity : Preliminary research suggests that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies

A selection of studies highlights the biological implications of this compound:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains. The mechanism involved disruption of cell wall integrity.
Anticancer Research Showed potential in inhibiting cancer cell proliferation in vitro; further studies required for in vivo validation.
Enzyme Inhibition Studies Suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways .

Applications in Research

The unique properties of this compound make it a valuable compound in several research areas:

  • Drug Development : Its structure enables modifications that can lead to new therapeutic agents.
  • Material Science : Used in developing advanced materials due to its chemical stability and reactivity profile .

Q & A

Q. Methodological Answer :

  • ¹⁹F NMR : Distinguish between equatorial and axial fluorine atoms based on chemical shifts (δ -70 to -120 ppm) and coupling constants (J₆F-F ~10–20 Hz) .
  • Mass Spectrometry (HRMS) : Use electron ionization (EI) to confirm molecular ion clusters (M⁺, M⁺+2 for iodine isotopes) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in solid-state structures, particularly for iodinated positions .

Advanced Research: How does the compound’s reactivity vary in supercritical CO₂ versus traditional solvents?

Q. Methodological Answer :

  • Experimental Design : Conduct parallel reactions in scCO₂ and hexane, monitoring kinetics via in-situ IR spectroscopy .
  • Data Interpretation : Compare activation parameters (ΔH‡, ΔS‡) to assess solvent effects on transition-state stabilization. scCO₂’s low viscosity may enhance diffusion-limited reactions but reduce polarity-driven stabilization .

Basic Research: What are the compound’s stability profiles under thermal stress, and how can degradation pathways be inhibited?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for perfluorinated compounds) .
  • Stabilization Strategies : Add radical scavengers (e.g., BHT) to suppress iodine-mediated chain reactions. Store in amber vials under argon to prevent photolytic/oxidative degradation .

Advanced Research: How does the compound interact with environmental matrices, and what analytical methods detect its transformation products?

Q. Methodological Answer :

  • Environmental Simulation : Use soil/water microcosms spiked with the compound, followed by LC-MS/MS to track degradation products (e.g., fluorinated carboxylic acids) .
  • Isotope-Labeling : Introduce ¹³C or ¹⁸O labels to trace metabolic pathways in microbial communities .

Advanced Research: What role does the compound play in designing high-performance fluoropolymers, and how can polymerization conditions be optimized?

Q. Methodological Answer :

  • Copolymerization : Use radical initiators (e.g., persulfates) to incorporate the compound into fluoropolymer backbones. Monitor molecular weight via GPC .
  • Optimization : Adjust iodine content to balance reactivity (iodine as a chain-transfer agent) and thermal stability .

Advanced Research: How can researchers reconcile contradictory data on the compound’s catalytic activity in cross-coupling reactions?

Q. Methodological Answer :

  • Controlled Replicates : Standardize catalyst loading (e.g., Pd/Cu ratios) and purge oxygen to minimize variability .
  • Operando Spectroscopy : Use Raman or XAS to monitor active catalytic species in real-time .

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